REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][N:12]=1.C[O-].[Na+]>CO.[Cu]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:13]2[C:14]3[C:15](=[CH:4][CH:5]=[CH:6][CH:7]=3)[N:10]=[C:11]([CH3:16])[N:12]=2)=[N:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)I
|
Name
|
sodium methoxide
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
copper
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (80% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=NC1)NC1=NC(=NC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |